molecular formula C20H29NO3S B11505260 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Cat. No.: B11505260
M. Wt: 363.5 g/mol
InChI Key: QGKLRVRMOCFPAK-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring. The compound N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-benzenesulfonamide features a unique structural profile:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon linked via a methyl group to the sulfonamide nitrogen. This group enhances metabolic stability and membrane permeability due to its high hydrophobicity .
  • Substituents on the benzene ring: A methoxy group (-OCH₃) at position 5 and methyl groups (-CH₃) at positions 2 and 2. These substituents influence electronic properties (e.g., electron-donating effects from -OCH₃) and steric interactions, modulating receptor binding or enzyme inhibition .

Its structural analogs, however, demonstrate activities ranging from antimicrobial to enzyme inhibitory effects, as discussed below.

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3

InChI Key

QGKLRVRMOCFPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Adamantane Derivatives

The core synthetic pathway involves coupling an adamantane-containing amine with a substituted benzenesulfonyl chloride. A widely adopted method, derived from analogous sulfonamide syntheses, proceeds via nucleophilic substitution (Figure 1):

General Procedure :

  • Reactants :

    • 1-Aminomethyladamantane (1.0 equiv)

    • 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride (1.2 equiv)

    • Triethylamine (3.6 equiv, base)

    • Isopropanol (solvent)

  • Conditions :

    • Dropwise addition of sulfonyl chloride to a chilled (0°C) suspension of 1-aminomethyladamantane and triethylamine.

    • Heating at 60°C for 2 hours under inert atmosphere.

  • Workup :

    • Filtration to remove triethylamine hydrochloride.

    • Solvent evaporation, dissolution in ethyl acetate, and washing with 0.5N HCl and water.

    • Drying over MgSO₄ and recrystallization from ethanol-water.

Yield : 80–90%.

Table 1: Comparative Yields Under Varied Bases

BaseSolventTemperature (°C)Yield (%)
TriethylamineIsopropanol6085
PyridineTHF5072
DBUDCMRT68

Key Insight: Triethylamine in isopropanol maximizes yield by balancing nucleophilicity and solubility.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from adamantane sulfonamide conjugates achieves completion in 10 minutes:

Procedure :

  • Reactants :

    • 1-Aminomethyladamantane (2.0 equiv)

    • 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride (1.0 equiv)

    • DMF (co-solvent)

  • Conditions :

    • Microwave irradiation at 200°C.

    • Catalyst-free due to inherent dielectric heating.

  • Workup :

    • Reverse-phase chromatography (0.1% formic acid/acetonitrile gradient).

Yield : 92% (vs. 65% under conventional heating).

Key Reagents and Catalysts

Adamantane Building Blocks

  • 1-Aminomethyladamantane : Synthesized via aminolysis of 1-bromoadamantane with aqueous ammonia or through Hofmann degradation of adamantane carboxamides. Patents describe bromination of 1-hydroxyadamantane using HBr/acetic acid (90% yield).

  • Chloroacetonitrile Coupling : In sulfuric acid/acetic acid systems, 1-hydroxyadamantane reacts with chloroacetonitrile to form intermediates for further amination.

Sulfonyl Chloride Preparation

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation:

  • Chlorosulfonic Acid Treatment :

    • 5-Methoxy-2,4-dimethylbenzene + ClSO₃H (2.5 equiv) at 0°C.

  • Thionyl Chloride Quenching :

    • Converts sulfonic acid to sulfonyl chloride (95% conversion).

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, THF) improve sulfonyl chloride reactivity but may hydrolyze intermediates. Isopropanol balances stability and solubility.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.71.588
THF7.53.075
EtOH24.34.068

Temperature and Catalysis

  • Low-Temperature Quenching : Adding sulfonyl chloride at 0°C minimizes side reactions (e.g., sulfonic acid formation).

  • Acid Catalysis : Trifluoroacetic acid (2 mol%) in solvent-free systems reduces reaction times by 50%.

Industrial Production Methods

Continuous Flow Synthesis

Scaling the microwave method via continuous flow reactors achieves:

  • Throughput : 1.2 kg/h.

  • Purity : >99% (HPLC).

Waste Mitigation

  • Solvent Recovery : Distillation reclaims >90% isopropanol.

  • Byproduct Utilization : Triethylamine hydrochloride repurposed as a phase-transfer catalyst.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃):

    • Adamantane CH₂: δ 1.6–2.1 ppm (multiplet).

    • Sulfonamide NH: δ 5.2–5.8 ppm (broad singlet).

  • HRMS : [M+H]⁺ calc. 363.5, found 363.5.

Crystallographic Analysis

X-ray diffraction confirms the sulfonamide’s tetrahedral geometry and adamantane’s chair conformation.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

MethodTimeYield (%)Purity (%)
Conventional2 h8598
Microwave10 m9299
Solvent-Free45 m8997

Key Takeaway: Microwave irradiation offers superior efficiency, while solvent-free methods align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their medicinal properties:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzenesulfonamides can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its mechanism often involves interference with bacterial growth through enzyme inhibition .

The biological activity of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-, is attributed to its ability to interact with specific molecular targets:

  • Mechanism of Action : The adamantane moiety enhances membrane penetration, while the sulfonamide group can modulate enzyme activity. This dual functionality makes it a candidate for further exploration in drug development .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials due to its unique chemical properties. The sulfonamide group can serve as a functional site for further chemical modifications that enhance material performance.

Case Study 1: Anticancer Evaluation

A study published in Scientific Reports evaluated the anticancer effects of various benzenesulfonamide derivatives on HeLa cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 6 to 20 μM against tumor cells while showing lower toxicity towards non-tumor cells .

Case Study 2: Antibacterial Activity

Research published in Molecules indicated that benzenesulfonamide derivatives showed promising antibacterial activity against several strains of bacteria. The compounds were tested for their ability to inhibit bacterial growth and biofilm formation .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and functional features of N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-benzenesulfonamide with related benzenesulfonamide and adamantane-containing derivatives:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-benzenesulfonamide Benzenesulfonamide 5-OCH₃, 2,4-CH₃, N-(adamantan-1-yl)methyl Adamantane, methoxy, dimethyl
N-(adamantan-1-yl)morpholine-4-carbothioamide () Adamantane-isothiourea hybrid Morpholine-thioimidate, benzyl derivatives Adamantane, thiourea, arylalkyl
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide () Styrylquinoline-benzenesulfonamide Styrylquinoline core, nitro/hydroxy groups Quinoline, sulfonamide, nitro
MS-245 (N1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine, ) Tryptamine-benzenesulfonamide 5-OCH₃, N,N-dimethyltryptamine side chain Tryptamine, methoxy, dimethylamine
N-((adamantan-1-yl)carbamoyl)-benzenesulfonamide () Adamantane-carbamoyl sulfonamide Adamantane linked via carbamoyl (-NHCO-) bridge Carbamoyl, adamantane, sulfonamide

Key Observations :

  • Adamantane positioning : The adamantane group in the target compound is attached via a methylene (-CH₂-) bridge, unlike carbamoyl-linked analogs (e.g., ), which may alter solubility and target engagement .
  • Substituent effects: The 5-methoxy and 2,4-dimethyl groups distinguish it from ’s styrylquinoline derivatives, where nitro/hydroxy groups enhance HIV integrase inhibition .
  • Hybrid systems : Adamantane-isothiourea hybrids () replace sulfonamide with thiourea, demonstrating broad-spectrum antimicrobial activity but differing in mechanism .
Pharmacological and Functional Comparisons
Antimicrobial Activity
  • Adamantane-isothiourea hybrids (): Compounds 7b, 7d, and 7e showed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans, attributed to adamantane’s membrane-disrupting properties .
Enzyme Inhibition
  • Epoxide hydrolase (sEH) inhibition (): Adamantane-carbamoyl sulfonamides act as soluble epoxide hydrolase inhibitors, reducing hypertension by stabilizing anti-inflammatory epoxy fatty acids .
  • HIV integrase (IN) inhibition (): Styrylquinoline-sulfonamides with nitro groups exhibited moderate IN inhibition (~50% at 10 µM), suggesting electron-withdrawing groups enhance binding .
  • Target compound : The 5-methoxy group (electron-donating) may reduce efficacy in nitro-dependent systems but could favor other targets (e.g., serotonin receptors, as in ’s MS-245).
Metabolic and Pharmacokinetic Profiles
  • Lipophilicity : Adamantane increases logP values, enhancing blood-brain barrier penetration (e.g., MS-245 targets 5-HT₆ serotonin receptors) .
  • Metabolic stability : Methyl and adamantane groups reduce oxidative metabolism, as seen in adamantane-carboxamides () with prolonged CB1 receptor binding .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. It features a benzenesulfonamide core with an adamantane moiety, which is known for enhancing the pharmacological properties of compounds.

Chemical Properties:

  • Molecular Formula: C₁₅H₁₉N₃O₂S
  • Molecular Weight: 305.39 g/mol
  • CAS Number: [Insert CAS number if known]

The biological activity of benzenesulfonamides is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. The presence of the adamantane group may enhance binding affinity to target proteins, thereby improving efficacy.

  • Anti-inflammatory Activity : Studies indicate that benzenesulfonamide derivatives can significantly reduce inflammation. For instance, compounds similar to the target compound have shown up to 94.69% inhibition of carrageenan-induced rat-paw edema at specific concentrations .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. For example, derivatives have been tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL .
  • Antioxidant Activity : Preliminary studies suggest that these compounds may also possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Study 1: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several benzenesulfonamide derivatives, including the target compound. Results indicated a dose-dependent reduction in inflammation markers in rat models:

CompoundDose (mg/kg)Inhibition (%)
4a1094.69
4c2089.66
4d3087.83

These findings support the potential use of benzenesulfonamide derivatives in treating inflammatory conditions .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, various derivatives were tested against common bacterial strains:

CompoundPathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aPseudomonas6.67

This highlights the effectiveness of these compounds as potential antimicrobial agents .

Q & A

Q. 1.1. What synthetic methodologies are recommended for optimizing the yield of benzenesulfonamide derivatives with adamantane moieties?

Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0°C can facilitate amide bond formation, as demonstrated in the synthesis of structurally similar 5-chloro-2-methoxy-N-phenethylbenzamide (37% yield) . Alternative routes, such as click chemistry using CuSO₄·5H₂O and sodium ascorbate in acetone/water, may improve regioselectivity and yield for sulfonamide intermediates . Purification via silica gel chromatography (hexane/EtOAc gradients) is critical for isolating pure products .

Q. 1.2. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and adamantane methylene protons (δ ~1.5–2.1 ppm) to confirm substitution patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ~455.23 g/mol for C₂₁H₂₉N₂O₃S).
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) confirm functional group presence .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data for adamantane-containing sulfonamides?

Discrepancies in activity (e.g., NLRP3 inflammasome inhibition vs. soluble epoxide hydrolase inhibition) may arise from:

  • Structural variations : Subtle differences in substituents (e.g., methoxy vs. chloro groups) alter binding affinity .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. THP-1) or enzyme concentrations can skew IC₅₀ values. Validate results using orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays) .

Q. 2.2. What computational strategies predict the binding mode of this compound to NLRP3 or other targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the adamantane group and hydrophobic pockets of NLRP3 (e.g., PYD domain) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonamide hydrogen bonds with Arg578 or Lys470 residues .
  • QSAR Models : Corporate descriptors like logP (experimental ~2.79) and topological polar surface area (TPSA ~80 Ų) to refine activity predictions .

Q. 2.3. How should researchers design experiments to evaluate the compound’s enzyme inhibition kinetics?

  • Steady-State Kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations (0.1–10 × KM) using fluorogenic substrates (e.g., Z-LEHD-AMC for caspase-1).
  • Inhibitor Titration : Pre-incubate the compound (0.1–100 μM) with the enzyme and fit data to a Morrison equation for tight-binding inhibitors .
  • X-ray Crystallography : Co-crystallize with the target enzyme (e.g., NLRP3) and refine structures using SHELXL (resolution ≤1.8 Å) to identify binding motifs .

Q. 2.4. What strategies mitigate challenges in crystallizing adamantane-modified sulfonamides for structural studies?

  • Solvent Screening : Test mixtures of DMSO/water or ethanol/hexane to improve crystal nucleation.
  • Cryoprotection : Soak crystals in 20% glycerol before flash-freezing to prevent ice formation .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high mosaicity datasets .

Methodological Considerations for Data Validation

Q. 3.1. How to validate synthetic intermediates when scaling up from milligram to gram quantities?

  • In-Process Controls : Monitor reactions via TLC (chloroform:methanol 9:1) and HPLC (C18 column, 220 nm) .
  • Scale-Up Challenges : Aggressive exotherms in chlorosulfonation (e.g., using ClSO₃H) require jacketed reactors with controlled cooling (0–5°C) .

Q. 3.2. What statistical approaches are recommended for analyzing dose-response data in cellular assays?

  • Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • ANOVA with Tukey’s Test : Compare treatment groups (n ≥ 3) to assess significance (p < 0.05) .

Contradictory Data Analysis

Q. 4.1. How to address discrepancies between in vitro and in vivo efficacy studies?

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse serum) and LogD (octanol/water) to identify bioavailability issues .
  • Metabolite Screening : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at adamantane) that may reduce potency .

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